4'-Thiomethyl-3-thiomorpholinomethylbenzophenone
Description
4'-Thiomethyl-3-thiomorpholinomethylbenzophenone is a benzophenone derivative featuring two sulfur-containing substituents: a thiomethyl (-SCH₃) group at the 4' position and a thiomorpholinomethyl (-CH₂-thiomorpholine) group at the 3 position. Thiomorpholine differs from morpholine by replacing oxygen with sulfur in the six-membered ring, altering electronic and steric properties. Below, we compare this compound with similar derivatives, focusing on substituent effects, physicochemical properties, and applications.
Properties
Molecular Formula |
C19H19NOS2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-[3-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C19H19NOS2/c21-19(17-6-4-15(14-22)5-7-17)18-3-1-2-16(12-18)13-20-8-10-23-11-9-20/h1-7,12,14H,8-11,13H2 |
InChI Key |
YDVFUYIFKHKOAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C=S |
Origin of Product |
United States |
Preparation Methods
Core Benzophenone Formation
The benzophenone scaffold can be constructed using Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl). For example:
In this case, the aromatic starting materials would be pre-functionalized with protected thiomethyl and thiomorpholinomethyl groups to ensure regioselectivity.
Sequential Functionalization
Post-formation of the benzophenone core, the thiomethyl and thiomorpholinomethyl groups are introduced via:
-
Nucleophilic aromatic substitution for thiomethylation
-
Mannich reactions or alkylation for thiomorpholine incorporation
Thiomethyl Group Introduction Methods
The thiomethyl (-SMe) group at the 4'-position is typically introduced through one of the following routes:
Thiolation via Nucleophilic Substitution
A methanethiol nucleophile displaces a leaving group (e.g., halogen) on the aromatic ring. The reaction is facilitated by polar aprotic solvents (DMF, DMSO) and bases (KCO, EtN):
Key Considerations :
Diazonium Salt Intermediates
Diazotization of an aniline precursor followed by treatment with methyl thiol:
This method offers regioselectivity but requires careful control of reaction conditions to avoid byproducts.
Thiomorpholinomethyl Group Functionalization
The thiomorpholinomethyl (-CH-thiomorpholine) group at the 3-position is introduced via:
Mannich Reaction
A three-component reaction involving:
-
Formaldehyde
-
Thiomorpholine
-
Benzophenone derivative with an acidic α-hydrogen
Optimization Parameters :
-
Solvent: Ethanol or aqueous methanol
-
Catalyst: HCl or acetic acid
-
Temperature: 60–80°C
-
Reaction time: 6–12 hours
Alkylation of Amines
Pre-formed chloromethyl intermediates react with thiomorpholine:
This method requires anhydrous conditions and stoichiometric base (e.g., KCO) to scavenge HCl.
Optimization of Reaction Conditions
Critical factors influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate substitution but risk decomposition |
| Solvent Polarity | DMF > DMSO > THF | Polar solvents stabilize transition states |
| Catalyst Loading | 10–15 mol% AlCl | Excess catalyst complicates purification |
| Reaction Time | 4–8 hours | Prolonged durations increase side reactions |
Side Reactions :
-
Oxidation of thiols to disulfides
-
Over-alkylation of thiomorpholine
-
Friedel-Crafts alkylation competing with acylation
Purification and Characterization Techniques
Purification
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1)
-
Recrystallization : Ethanol/water mixtures yield crystals with >95% purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Friedel-Crafts + SMe | 65–72 | 90–95 | Moderate | Limited |
| Diazonium + Mannich | 58–63 | 85–90 | High | High |
| Alkylation Route | 70–78 | 92–97 | Low | Moderate |
The alkylation route offers the best balance of yield and purity but requires expensive chloromethyl intermediates.
Chemical Reactions Analysis
Types of Reactions
4’-Thiomethyl-3-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl and thiomorpholinomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Various nucleophiles (e.g., amines, alcohols), polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4’-Thiomethyl-3-thiomorpholinomethyl benzophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-thiomethyl-3-thiomorpholinomethyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiomethyl and thiomorpholinomethyl groups can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural variations among analogs include:
- Substituent type: Halogens (Cl, F), methoxy (-OCH₃), methyl (-CH₃), and sulfur-containing groups (thiomorpholinomethyl, thiomethyl).
- Substituent position: Variations at 3-, 4'-, or other positions on the benzophenone backbone.
- Heterocyclic rings : Thiomorpholine (sulfur-containing) vs. morpholine (oxygen-containing).
Table 1: Structural and Molecular Data of Analogs
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Methoxy (-OCH₃) in is electron-donating, which may stabilize aromatic systems via resonance .
Sulfur vs.
Steric and Electronic Effects :
- The thiomethyl group (-SCH₃) in the hypothetical compound may confer greater steric bulk and nucleophilicity compared to methyl (-CH₃) in .
Biological Activity
4'-Thiomethyl-3-thiomorpholinomethylbenzophenone is a synthetic compound that has gained attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Additionally, case studies and research findings are presented to illustrate its efficacy and mechanisms of action.
Chemical Structure
The compound features a benzophenone core substituted with thiomethyl and thiomorpholine groups, which are believed to contribute to its biological activity. The presence of sulfur in the structure may enhance interactions with biological targets.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzophenone have shown effectiveness against various bacterial strains, outperforming traditional antibiotics in some cases. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro assays. The compound demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that the compound induces apoptosis via the activation of caspases and modulation of cell cycle progression.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of this compound on MCF-7 breast cancer cells, the compound showed an IC50 value of 15 µM after 48 hours of treatment. This indicates a significant reduction in cell viability compared to control groups.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 15 | 48 hours |
| HCT116 | 20 | 48 hours |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This effect is likely due to the inhibition of NF-kB signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
- Cytokine Modulation : Inhibition of inflammatory cytokine production through NF-kB pathway interference.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-thiomethyl-3-thiomorpholinomethylbenzophenone, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the benzophenone core, followed by thiomorpholine substitution. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve thiomorpholine incorporation .
- Temperature control : Reactions conducted at 60–80°C minimize side-product formation .
- Yield optimization often requires iterative adjustment of stoichiometry (e.g., 1.2:1 molar ratio of thiomorpholine to benzophenone precursor) .
Q. How should researchers validate the purity and structural identity of this compound?
- Methodological Answer : Use a multi-technique approach:
- HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
- Mass Spectrometry : Expected [M+H]⁺ at m/z 326.5 (calculated via PubChem data) .
- NMR : Key signals include δ 2.35 ppm (thiomethyl singlet) and δ 3.85 ppm (thiomorpholine methylene protons) .
- Cross-validate with PubChem’s canonical SMILES:
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3.
Q. What purification strategies are effective for removing sulfur-containing byproducts?
- Methodological Answer :
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted thiomorpholine derivatives.
- Recrystallization : Use ethanol/water mixtures (80:20) at 4°C to isolate high-purity crystals .
- TLC monitoring : Rf = 0.45 (hexane:ethyl acetate 1:1) distinguishes target compound from sulfur byproducts .
Advanced Research Questions
Q. How do computational models predict the bioactivity of this compound, and what are the limitations?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to sulfur-processing enzymes (e.g., glutathione S-transferase). Parameterize force fields with AMBER for thiomethyl interactions .
- Limitations : Discrepancies arise from receptor model assumptions (e.g., rigid vs. flexible binding pockets). For example, Haddad et al. (2008a) reported ~70% correlation for single-receptor models, while Saito et al. (2009) found <50% accuracy in multi-receptor systems .
Q. What experimental designs resolve contradictions in reported thiomorpholine derivative reactivity?
- Methodological Answer : Address methodological divergence via:
- Control experiments : Compare thiomorpholine’s nucleophilicity under anhydrous vs. aqueous conditions (e.g., KOH/18-crown-6 in acetonitrile ).
- Cross-study validation : Replicate Haddad et al.’s hybrid computational-empirical framework with this compound’s thiomethyl group.
- Data normalization : Use principal component analysis (PCA) to cluster reactivity datasets and identify outlier conditions .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify the thiomethyl group (e.g., replace with sulfoxide) and compare bioactivity .
- Pharmacophore mapping : Employ Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., thiomorpholine sulfur) .
- In vitro assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to quantify metabolic stability .
Q. What advanced spectroscopic techniques elucidate electronic effects of the thiomorpholine moiety?
- Methodological Answer :
- X-ray crystallography : Resolve sulfur‒carbon bond angles (expected ~105°) and confirm planarity of the benzophenone core .
- UV-Vis spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents to assess charge-transfer interactions (e.g., λmax ~280 nm in ethanol) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to model electron density around the thiomethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
